N-(2,4-dimethoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide
Description
N-(2,4-dimethoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazole ring, a urea linkage, and multiple methoxy groups, which contribute to its distinctive chemical behavior and potential biological activities.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O5S/c1-28-14-8-9-16(18(11-14)30-3)23-19(26)10-13-12-31-21(22-13)25-20(27)24-15-6-4-5-7-17(15)29-2/h4-9,11-12H,10H2,1-3H3,(H,23,26)(H2,22,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPPHMQGCXDSQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Reaction for 2-Aminothiazole Intermediate
The foundational step involves reacting α-bromoacetamide with 3-(2-methoxyphenyl)thiourea in the presence of a base (e.g., sodium bicarbonate) under reflux conditions in ethanol. The reaction proceeds via nucleophilic attack of the thiourea’s sulfur atom on the α-carbon of the bromoacetamide, followed by cyclization to form the 2-aminothiazole scaffold (Figure 1).
Reaction Conditions
Acetamide Side Chain Installation
The acetamide group at the 4-position of the thiazole is introduced via acylation of 2,4-dimethoxyaniline with bromoacetyl bromide, followed by coupling to the thiazole intermediate.
Stepwise Acylation and Coupling
Synthesis of Bromoacetamide Derivative :
- 2,4-Dimethoxyaniline reacts with bromoacetyl bromide in tetrahydrofuran (THF) at 0°C.
- Base: Triethylamine (TEA) to neutralize HBr.
- Yield: ~85%.
Nucleophilic Substitution :
Structural Characterization and Analytical Data
Spectroscopic Confirmation
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₂₂N₄O₅S | |
| Molecular Weight | 442.5 g/mol | |
| Melting Point | Not reported | |
| Solubility | DMSO, DMF |
Mechanistic Insights and Challenges
Side Reactions and Mitigation
Chemical Reactions Analysis
N-(2,4-dimethoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes, such as anti-inflammatory or anticancer activities.
Industry: The compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the thiazole ring and urea linkage suggests that it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The methoxy groups may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to N-(2,4-dimethoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide include:
N-(2,4-dimethoxyphenyl)-2-(2-(3-(2-hydroxyphenyl)ureido)thiazol-4-yl)acetamide: This compound has a hydroxyl group instead of a methoxy group, which may alter its chemical reactivity and biological activity.
N-(2,4-dimethoxyphenyl)-2-(2-(3-(2-chlorophenyl)ureido)thiazol-4-yl)acetamide: The presence of a chlorine atom can significantly impact the compound’s properties, such as its lipophilicity and metabolic stability.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be exploited for various applications.
Biological Activity
N-(2,4-dimethoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and pharmacological evaluations, focusing on its anticancer, antioxidant, and anti-inflammatory properties.
1. Structural Characteristics
The compound features a thiazole ring , a urea linkage , and methoxy-substituted phenyl groups , which contribute to its biological activity. The thiazole moiety is known for its diverse pharmacological properties, including anticancer and antimicrobial effects.
2. Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions, starting from readily available precursors. Key steps include:
- Formation of the thiazole ring through cyclization reactions.
- Introduction of the urea group via reaction with isocyanates.
- Functionalization of the phenolic components through methoxylation.
Characterization techniques such as NMR , IR spectroscopy , and mass spectrometry are employed to confirm the structure of the synthesized compound.
3.1 Anticancer Activity
Research indicates that compounds containing the thiazole structure exhibit significant anticancer properties. For instance, derivatives similar to this compound have been tested against various cancer cell lines, demonstrating cytotoxic effects.
- Case Study : In a study evaluating thiazole derivatives, several compounds exhibited IC50 values in the low micromolar range against human breast cancer (MCF7) and lung cancer (NCI-H522) cell lines .
3.2 Antioxidant Activity
The presence of methoxy groups in the phenyl rings enhances the antioxidant potential of the compound. Antioxidant assays have shown that similar thiazole derivatives effectively scavenge free radicals.
- Research Findings : A study reported that thiazole derivatives demonstrated significant DPPH radical scavenging activity, indicating their potential as antioxidants .
3.3 Anti-inflammatory Activity
Preliminary investigations suggest that this compound may also possess anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce edema in animal models.
- Experimental Evidence : In vivo studies have indicated that certain thiazole derivatives reduced inflammation markers in models of acute inflammation .
4. Data Table: Summary of Biological Activities
| Activity Type | Assessed Compound | Cell Line/Model | IC50/Effect |
|---|---|---|---|
| Anticancer | Thiazole Derivative | MCF7 | 0.1 µM |
| Anticancer | Thiazole Derivative | NCI-H522 | 0.06 µM |
| Antioxidant | Thiazole Derivative | DPPH Scavenging | Significant activity |
| Anti-inflammatory | Thiazole Derivative | Edema Model | Reduced inflammation markers |
5. Conclusion and Future Directions
This compound shows promise as a lead compound for further development in anticancer and antioxidant therapies. Future research should focus on:
- Detailed mechanistic studies to understand its mode of action.
- Optimization of its structure to enhance potency and selectivity.
- Clinical trials to evaluate its efficacy and safety in humans.
Q & A
Q. Example Reaction Conditions Table :
| Step | Solvent | Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|
| Thiazole formation | DMF | – | 80°C | 70–75 |
| Ureido introduction | THF | Triethylamine | RT | 65–70 |
| Acetamide coupling | DCM | DMAP | 40°C | 80–85 |
Basic: Which analytical techniques are most reliable for structural confirmation and purity assessment?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 485.15) .
- HPLC : Quantifies purity (>98% with C18 columns, 70:30 acetonitrile/water mobile phase) .
- FT-IR : Identifies functional groups (e.g., ureido C=O stretch at ~1680 cm⁻¹) .
Advanced: How can researchers design experiments to elucidate the role of the thiazole ring in bioactivity?
Answer:
- Structure-activity relationship (SAR) studies : Synthesize analogs with modified thiazole substituents (e.g., methyl, chloro) and compare IC₅₀ values in cytotoxicity assays .
- Computational docking : Use software like AutoDock to model thiazole interactions with targets (e.g., COX-1 or tubulin) .
- Proteomics : Identify binding partners via pull-down assays coupled with LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
